molecular formula C6H10N4O B13300876 N'-Hydroxy-2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide

N'-Hydroxy-2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide

Cat. No.: B13300876
M. Wt: 154.17 g/mol
InChI Key: YTJFXBFISXBWHV-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide is a chemical compound with the molecular formula C6H10N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide typically involves the reaction of 4-methyl-1H-pyrazole with an appropriate ethanimidamide precursor. One common method involves the use of hydrazine derivatives and aldehydes under controlled conditions to form the pyrazole ring, followed by further functionalization to introduce the hydroxy and ethanimidamide groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, often starting with readily available raw materials such as hydrazine and aldehydes. The reaction conditions are optimized to ensure high yield and purity, with steps including cyclization, oxidation, and functional group modifications .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N’-Hydroxy-2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxy and ethanimidamide groups allow for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

N'-hydroxy-2-(4-methylpyrazol-1-yl)ethanimidamide

InChI

InChI=1S/C6H10N4O/c1-5-2-8-10(3-5)4-6(7)9-11/h2-3,11H,4H2,1H3,(H2,7,9)

InChI Key

YTJFXBFISXBWHV-UHFFFAOYSA-N

Isomeric SMILES

CC1=CN(N=C1)C/C(=N/O)/N

Canonical SMILES

CC1=CN(N=C1)CC(=NO)N

Origin of Product

United States

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